2-(Piperidin-4-yl)acetohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-4-ylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c8-10-7(11)5-6-1-3-9-4-2-6/h6,9H,1-5,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNYOKDCUXZGCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649194 | |
| Record name | 2-(Piperidin-4-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98430-74-1 | |
| Record name | 2-(Piperidin-4-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Piperidin 4 Yl Acetohydrazide and Its Analogues
Direct Synthesis Approaches to the Acetohydrazide Moiety
The formation of the acetohydrazide group is a key step in the synthesis of the target molecule. This is typically achieved through nucleophilic substitution reactions involving a hydrazine (B178648) derivative.
Hydrazine Hydrate (B1144303) Reactions with Ester Precursors
A prevalent and direct method for synthesizing hydrazides involves the reaction of an ester precursor with hydrazine hydrate. mdpi.comgoogle.com This reaction proceeds through a nucleophilic acyl substitution mechanism where the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. The subsequent elimination of an alcohol molecule yields the desired acetohydrazide. doubtnut.com
For instance, the synthesis of N′-(1-benzylpiperidin-4-yl)acetohydrazide has been reported starting from the corresponding piperidone. The initial reaction of 1-(phenylmethyl)-piperidin-4-one with acetylhydrazide yields N'-(1-benzylpiperidin-4-ylidene)acetohydrazide. nih.gov This intermediate is then reduced, for example with sodium borohydride (B1222165), to afford the final product, N′-(1-benzylpiperidin-4-yl)acetohydrazide. nih.gov
The reaction conditions for hydrazide formation from esters are often mild, with the reaction proceeding at room temperature or with gentle heating. google.comtsijournals.com The use of an excess of hydrazine hydrate can be beneficial to drive the reaction to completion. rsc.org The efficiency of this method is highlighted by high yields, often exceeding 90%, and the ability to be scaled up for industrial production. google.com
Table 1: Examples of Hydrazide Synthesis from Esters and Hydrazine Hydrate
| Ester Precursor | Hydrazine Source | Product | Yield | Reference |
| Ethyl Acetate | Hydrazine | Acetylhydrazide | - | doubtnut.com |
| Ethyl Butyrate | 80% Hydrazine Hydrate | Butyric Hydrazide | 92% | google.com |
| Ethyl Valerate | 80% Hydrazine Hydrate | Valeric Hydrazide | 92% | google.com |
| Ethyl Palmitate | 80% Hydrazine Hydrate | Palmitic Hydrazide | 97% | google.com |
| Ethyl 2-((2,3-dimethylphenyl)amino)benzoate | Hydrazine Hydrate | 2-((2,3-dimethylphenyl)amino)benzohydrazide | - | uobaghdad.edu.iq |
Data sourced from various studies illustrating the versatility of the hydrazine hydrate reaction.
Acylhydrazide Formation from Activated Amides
An alternative to ester precursors is the use of activated amides for the synthesis of acyl hydrazides. This method involves the reaction of an activated amide with hydrazine, typically under mild, transition-metal-catalyst-free conditions. organic-chemistry.orgresearcher.liferesearchgate.net Activated amides, such as N-acylsuccinimides or N-acyl-N-tosyl amides, are more reactive towards nucleophilic attack by hydrazine compared to their unactivated counterparts. researchgate.net
Construction and Functionalization of the Piperidine (B6355638) Ring System
The piperidine scaffold is a common motif in a vast number of biologically active compounds and natural products. nih.gov Its synthesis and functionalization are therefore of significant interest in organic chemistry.
Cyclization Reactions for Piperidine Formation
Intramolecular cyclization reactions are a powerful tool for the construction of the piperidine ring. nih.govnih.gov These methods involve the formation of a new carbon-nitrogen or carbon-carbon bond to close the six-membered ring.
The cyclization of substrates containing both an amine and an alkene functionality is a well-established method for piperidine synthesis. nih.gov These reactions can be promoted by various catalysts, including metals like palladium and gold. nih.gov For example, gold(I)-catalyzed oxidative amination of non-activated alkenes can lead to the formation of substituted piperidines. nih.gov Similarly, palladium-catalyzed enantioselective aminochlorination and aminoacetoxylation of alkenes provide access to chiral 3-chloropiperidines and β-acetoxylated piperidines, respectively. organic-chemistry.org
Another approach involves the intramolecular hydroamination of alkenes, where an amine adds across a carbon-carbon double bond. This can be catalyzed by transition metals such as rhodium. organic-chemistry.org
Radical cyclization reactions offer a distinct pathway to piperidine rings. nih.govnih.gov These reactions involve the generation of a radical species that subsequently undergoes an intramolecular cyclization. For instance, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters has been reported as a method for synthesizing 2,4,5-trisubstituted piperidines. nih.gov
Cobalt(II) catalysts have been employed in the intramolecular cyclization of linear amino-aldehydes to produce piperidines in good yields. nih.gov Photoredox catalysis has also emerged as a mild and efficient method for generating aryl radicals from aryl halides, which can then undergo regioselective cyclization to form complex spiropiperidines. nih.gov This approach avoids the use of toxic reagents and precious metals. nih.gov Furthermore, electroreductive cyclization of imines with terminal dihaloalkanes presents another radical-based strategy for piperidine synthesis. nih.govresearchgate.net
Reductive Hydroamination/Cyclization Cascades
Reductive hydroamination/cyclization cascades represent a powerful strategy for synthesizing piperidine rings from linear precursors. nih.gov This approach typically involves an intramolecular cyclization of a substrate containing a nitrogen source (like an amine) and an unsaturated moiety (such as an alkyne or alkene), followed by a reduction step to form the saturated heterocyclic ring. nih.govresearchgate.net
Various metal catalysts are employed to facilitate these transformations. For instance, iron-catalyzed reductive amination of ω-amino fatty acids utilizes phenylsilane (B129415) to promote the formation and subsequent reduction of an imine, leading to cyclization and the piperidinone intermediate. nih.gov Similarly, gold(I)-catalyzed intramolecular cyclization can activate a triple bond to initiate a 6-exo-dig cyclization, affording spiro-piperidine structures. nih.gov Gharpure et al. have described a method for piperidine synthesis via an intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes. This reaction proceeds through an acid-mediated functionalization of the alkyne, forming an enamine which then generates an iminium ion that is subsequently reduced to the piperidine. nih.gov More recently, NiH-catalyzed hydroamination/cyclization cascades have been developed, showcasing the ability to activate alkynes for reactions with aminating reagents like anthranils to produce complex quinoline (B57606) structures, which can be precursors to saturated piperidines. dicp.ac.cnresearchgate.net
Multi-component Annulation Approaches
Multi-component annulation reactions are highly efficient processes where two or more starting materials combine in a single operation to form a complex cyclic product, such as a piperidine ring. mdpi.comnih.gov These reactions are prized for their atom economy and ability to rapidly build molecular complexity.
One notable strategy is the three-component vinylogous Mannich-type reaction (VMR). Inspired by the biosynthesis of piperidine alkaloids from L-lysine, this method can assemble multi-substituted chiral piperidines. rsc.org A functionalized dienolate, such as a 1,3-bis-silylenol ether, reacts with an aldehyde and an amine source to yield a cyclized dihydropyridinone, which serves as a versatile intermediate for various piperidine-based natural products. rsc.org Other approaches include [5+1] annulations, where a five-atom component reacts with a one-atom component. mdpi.com Tunable annulation protocols, such as those using different halogenating reagents, can selectively direct the reaction toward either a radical or polar cyclization pathway, allowing for the divergent synthesis of piperidines and other N-heterocycles from simple olefins and allylsulfonamides. nih.gov
| Multi-Component Strategy | Components | Key Intermediate | Resulting Scaffold | Reference |
| Vinylogous Mannich Reaction | Dienolate, Aldehyde, Amine | Dihydropyridinone | Poly-substituted Piperidine | rsc.org |
| [5+1] Annulation | 1,5-Dicarbonyl (or equivalent) | Imine | Substituted Piperidine | mdpi.com |
| Divergent Olefin Annulation | Olefin, Allylsulfonamide, Halogen source | Radical or Polar Intermediate | Piperidine or Pyrrolidine | nih.gov |
Integration of the Acetohydrazide Group onto Piperidine Scaffolds
Once the piperidine ring is synthesized, the next critical phase is the installation of the acetohydrazide side chain at the C-4 position. This can be achieved through several functional group transformations.
Alkylation and Nucleophilic Substitution Reactions on Piperidine Nitrogen
Alkylation and nucleophilic substitution reactions are fundamental for modifying the piperidine scaffold, particularly at the nitrogen atom. The piperidine nitrogen can act as a nucleophile, attacking an electrophilic carbon, such as in an alkyl halide, to form a new C-N bond. researchgate.net This is a common method for introducing substituents on the nitrogen, which can be essential for modulating the pharmacological properties of the final molecule or for use as a protecting group during synthesis. For example, the synthesis of 1-benzyl-4-piperidone, a key precursor for certain analogues, can be achieved via N-alkylation of 4-piperidone (B1582916) with benzyl (B1604629) bromide. researchgate.netodu.edu
Furthermore, piperidine itself can be used as a nucleophile in substitution reactions on activated aromatic systems, such as N-methylpyridinium ions. nih.gov While these reactions typically functionalize the piperidine nitrogen, they underscore the nucleophilic character of the ring nitrogen which must often be managed with protecting groups when targeting C-4 functionalization.
Derivatization of Piperidinones with Acetylhydrazide
A direct and highly effective method for constructing the desired C-4 acetohydrazide functionality involves the derivatization of a piperidin-4-one precursor. This strategy has been successfully used in the synthesis of N′-(1-benzylpiperidin-4-yl)acetohydrazide, a close analogue of the title compound. nih.gov
The synthesis proceeds in two main steps:
Condensation: A piperidin-4-one derivative, such as 1-(phenylmethyl)-piperidin-4-one, is reacted with acetylhydrazide. The reaction involves the nucleophilic attack of the terminal nitrogen of acetylhydrazide onto the ketone carbonyl, followed by dehydration to form a stable N'-acylhydrazone intermediate, N′-(1-benzylpiperidin-4-ylidene)acetohydrazide. nih.gov
Reduction: The C=N double bond of the hydrazone intermediate is then selectively reduced to a single bond. This is typically accomplished using a mild reducing agent like sodium borohydride (NaBH₄). The reduction yields the final saturated piperidine ring connected to the acetohydrazide moiety at the C-4 position. nih.gov
This two-step sequence provides a reliable and high-yielding pathway to the target structure.
| Step | Reactants | Key Intermediate | Product | Yield | Reference |
| 1. Condensation | 1-(phenylmethyl)-piperidin-4-one, Acetylhydrazide | N′-(1-benzylpiperidin-4-ylidene)acetohydrazide | N′-(1-benzylpiperidin-4-ylidene)acetohydrazide | 90% | nih.gov |
| 2. Reduction | N′-(1-benzylpiperidin-4-ylidene)acetohydrazide, NaBH₄ | - | N′-(1-benzylpiperidin-4-yl)acetohydrazide | 85% | nih.gov |
Derivatization Chemistry and Heterocyclic Annulation of 2 Piperidin 4 Yl Acetohydrazide
Formation of Hydrazone Derivatives (Schiff Bases)
Hydrazones, characterized by the R₁R₂C=NNR₃R₄ structure, are a significant class of compounds synthesized from hydrazides. The formation of hydrazone derivatives from 2-(Piperidin-4-yl)acetohydrazide is a primary and crucial step in its derivatization chemistry. These derivatives, also known as Schiff bases, are often stable, crystalline solids and serve as key intermediates for further heterocyclic synthesis. nih.govyoutube.com
The most direct method for synthesizing hydrazones from this compound is through condensation reactions with a wide range of aldehydes and ketones. youtube.com This reaction involves the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the hydrazone. youtube.comresearchgate.net
The reaction is typically carried out by refluxing the acetohydrazide with the corresponding aldehyde or ketone in a suitable solvent, most commonly ethanol (B145695). researchgate.netdoaj.org In some cases, a few drops of an acid catalyst, such as glacial acetic acid, are added to facilitate the dehydration step. doi.org The versatility of this reaction allows for the incorporation of various substituted aromatic and aliphatic moieties into the final hydrazone structure, depending on the choice of the carbonyl compound. doaj.orgrsc.org For instance, reacting the hydrazide with substituted benzaldehydes yields a series of N'-benzylidene-2-(piperidin-4-yl)acetohydrazides. doaj.org
Table 1: Examples of Hydrazone Synthesis via Condensation
| Aldehyde/Ketone Reactant | Reaction Conditions | Product Class | Citation(s) |
|---|---|---|---|
| Aromatic Aldehydes | Reflux in ethanol | N'-(Arylmethylene)acetohydrazides | doaj.org |
| Substituted Benzaldehydes | Methanol with acetic acid catalyst | N'-(Substituted benzylidene)acetohydrazides | doi.org |
| 4-Oxopiperidine Derivatives | Reflux in ethanol | Piperidin-4-ylidene hydrazones | nih.gov |
The chemical and physical properties of the resulting hydrazones, including their reactivity and stability, are significantly influenced by the nature of the substituents on the aldehyde or ketone precursor. nih.gov The electronic effects of these substituents—whether they are electron-donating or electron-withdrawing—can modulate the electron density across the hydrazone moiety. nih.govnih.gov
Table 2: General Effect of Substituents on Hydrazone Properties
| Substituent Type | Example Group(s) | General Effect on Stability/Reactivity | Citation(s) |
|---|---|---|---|
| Electron-Withdrawing | -NO₂, -Cl, -Br | Generally increases stability, may favor stronger intramolecular H-bonding. | nih.govnih.gov |
Cyclization Reactions to Form Fused Heterocyclic Systems
The hydrazone derivatives of this compound are not merely endpoints but are pivotal intermediates for constructing more complex fused heterocyclic systems. The inherent functionality of the acylhydrazone structure allows for intramolecular cyclization or reaction with other reagents to form stable five- and six-membered rings.
The 1,3,4-oxadiazole (B1194373) ring is a common and important heterocycle in medicinal chemistry, often used as a bioisostere for amide or ester groups. rsc.org A primary route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazine intermediates, which can be formed from the initial acetohydrazide. nih.gov This cyclization is typically achieved using strong dehydrating agents such as phosphorus oxychloride (POCl₃), polyphosphoric acid, or sulfuric acid. nih.govnih.gov
An alternative and widely used method is the oxidative cyclization of N'-acylhydrazones (the Schiff bases formed in section 3.1.1). rdd.edu.iq This transformation can be effected by various oxidizing agents. For example, stirring the hydrazone in glacial acetic acid with lead dioxide can yield the corresponding 1,3,4-oxadiazole. rdd.edu.iq Other reagents like iodine have also been employed to promote this type of metal-free domino cyclization. organic-chemistry.org
Table 3: Common Reagents for Cyclization to 1,3,4-Oxadiazoles
| Reagent(s) | Precursor Type | Reaction Type | Citation(s) |
|---|---|---|---|
| Phosphorus Oxychloride (POCl₃) | 1,2-Diacylhydrazine | Cyclodehydration | nih.govnih.gov |
| Lead Dioxide (PbO₂) | N'-Acylhydrazone | Oxidative Cyclization | rdd.edu.iq |
| Iodine (I₂) | N'-Acylhydrazone | Oxidative Cyclization | organic-chemistry.org |
The 1,2,4-triazole (B32235) moiety is another key heterocyclic scaffold present in numerous pharmacologically active compounds. tijer.orgnih.gov Several synthetic pathways can be employed to construct this ring system starting from this compound.
One common method involves converting the hydrazide into a thiosemicarbazide (B42300) derivative by reacting it with an isothiocyanate. The resulting acylthiosemicarbazide can then be cyclized under basic conditions to form a 1,2,4-triazole-3-thiol. tijer.org A related route begins with reacting the starting hydrazide with carbon disulfide in a basic medium to form a 1,3,4-oxadiazole-2-thiol (B52307) intermediate. nih.gov Subsequent treatment of this intermediate with hydrazine (B178648) hydrate (B1144303) cleaves and re-closes the ring to furnish a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. nih.gov Furthermore, the direct condensation of hydrazides with nitriles, often under microwave irradiation, provides an efficient, one-step, base-catalyzed synthesis of 3,5-disubstituted 1,2,4-triazoles. researchgate.net
Table 4: Selected Synthetic Routes to 1,2,4-Triazoles from Hydrazides
| Method | Key Reagents | Intermediate/Product | Citation(s) |
|---|---|---|---|
| Pellizzari Reaction | Formamide | 1,2,4-Triazole derivative | tijer.org |
| Einhorn-Brunner Reaction | Diacylamines | 1,2,4-Triazole derivative | tijer.org |
| From Oxadiazole-thiol | Carbon disulfide, KOH, Hydrazine hydrate | 4-Amino-1,2,4-triazole-3-thiol | nih.gov |
Pyrazole (B372694) and pyrimidine (B1678525) rings are fundamental heterocycles in numerous biologically active molecules. General synthetic strategies for these rings can be adapted using this compound as a precursor.
The synthesis of pyrazole derivatives typically involves the condensation of a hydrazine-containing compound with a 1,3-dielectrophile, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. By reacting this compound with a suitable 1,3-dicarbonyl compound under cyclizing conditions, a substituted pyrazole can be formed.
Similarly, pyrimidine ring systems can be constructed from precursors bearing the N-C-N fragment. While direct synthesis from the acetohydrazide is less common, it can be envisioned that a derivative, such as a hydrazone or an amidine formed from the hydrazide, could react with a 1,3-dicarbonyl compound or its equivalent to undergo cyclocondensation, leading to a pyrimidine analogue. For example, literature describes the synthesis of pyrazolo[1,5-a]pyrimidines from the reaction of 3-amino-pyrazoles with 1,3-dicarbonyl compounds, showcasing a relevant synthetic strategy. scilit.com The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has also been reported as a strategy for developing new anticancer agents. nih.gov
Table 5: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,2,4-Triazole |
| 1,3,4-Oxadiazole |
| 1,3-Dicarbonyl compound |
| 1-Amino-3-(3-(5-((4-phenylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenoxy)propan-2-ol |
| 2,5-Diaryl(alkyl)-1,3,4-oxadiazole |
| 2-[2-(4-Bromophenyl)hydrazinylidene]-2-cyano-N'-[1-(pyridin-4-yl)ethylidene] acetohydrazide |
| 2-[2-(4-Chlorophenyl)hydrazinylidene]-2-cyano-N'-[1-(pyridin-4-yl)ethylidene] acetohydrazide |
| 2-[4-(4-Nitrophenyl)piperazin-1-yl]acetohydrazide |
| 2-Acetylpyridine |
| 2-Cyano-N'-(1-(pyridine-3-yl)ethylidene)acetohydrazide |
| 2-Cyanoacetohydrazide |
| 3-Acetylpyridine |
| 3-Hydroxybenzohydrazide |
| 4-Amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol |
| 4-Fluorobenzaldehyde |
| 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol |
| Acetic acid |
| Acylthiosemicarbazide |
| Benzaldehyde |
| Carbon disulfide |
| Chloroacetyl chloride |
| Cyanoacetylhydrazine |
| Ethanol |
| Ethyl 4-oxopiperidine-1-carboxylate |
| Formaldehyde |
| Formamide |
| Hydrazine hydrate |
| Indol-3-carbaldehyde |
| Iodine |
| Isonicotinic acid hydrazide |
| Lead dioxide |
| N'-(2-Chloroacetyl)-3-hydroxybenzohydrazide |
| Phenylhydrazine |
| Phosphorus oxychloride |
| Piperidine (B6355638) |
| Polyphosphoric acid |
| Pyrrolidine |
| Salicylaldehyde |
| Sulfuric acid |
| Thiazolidine-2,4-dione |
| Thiosemicarbazide |
Other Heterocyclic Systems Derived from Acetohydrazide Cyclizations
The acetohydrazide functional group within this compound is a versatile precursor for the synthesis of a variety of five-membered heterocyclic rings. Through intramolecular cyclization reactions, this moiety can be transformed into important heterocyclic systems such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. These cyclization strategies typically involve the reaction of the hydrazide with various one- or two-carbon electrophilic reagents.
The synthesis of 1,3,4-oxadiazoles can be achieved through the cyclodehydration of N,N'-diacylhydrazines or by the oxidative cyclization of N-acylhydrazones. mdpi.commdpi.com For instance, reacting this compound with a carboxylic acid would yield an N,N'-diacylhydrazine intermediate, which can then be cyclized using dehydrating agents like phosphorus oxychloride or trifluoromethanesulfonic anhydride (B1165640). mdpi.com Alternatively, condensation of the acetohydrazide with an aldehyde forms an N-acylhydrazone, which can undergo oxidative cyclization using reagents such as acetic anhydride or chloramine-T to yield the 2,5-disubstituted 1,3,4-oxadiazole ring. mdpi.comnih.gov
For the preparation of 1,3,4-thiadiazoles, a common method involves reacting the acid hydrazide with carbon disulfide in a basic medium to form a dithiocarbazate salt, which is then cyclized. mdpi.com Another approach is the reaction with isothiocyanates to form an acylthiosemicarbazide intermediate, which can be cyclized under acidic or basic conditions. nih.govmdpi.com The reaction of acylhydrazides with thioacetamide (B46855) can also yield 5-methyl-2-aryl-1,3,4-thiadiazoles. organic-chemistry.org
The 1,2,4-triazole ring system can be accessed from this compound through several routes. One method involves the reaction of the acylthiosemicarbazide intermediate (derived from reaction with an isothiocyanate) with hydrazine hydrate or by heating in an alkaline solution. mdpi.comresearchgate.net Another pathway is the reaction of the acetohydrazide with ethyl chloroformate to form an intermediate that can be cyclized with hydrazine to form a 4,5-dihydro-1,3,4-oxadiazol-2-one, which can then be converted to a triazole. tijer.org
Below is a table summarizing potential heterocyclic systems that can be derived from the cyclization of this compound based on common synthetic routes for hydrazides.
| Heterocyclic System | General Method of Synthesis from an Acetohydrazide |
| 1,3,4-Oxadiazole | Cyclodehydration of N,N'-diacylhydrazine intermediates or oxidative cyclization of N-acylhydrazones. mdpi.comnih.gov |
| 1,3,4-Thiadiazole | Reaction with carbon disulfide followed by cyclization, or reaction with isothiocyanates to form acylthiosemicarbazides which are then cyclized. nih.govmdpi.com |
| 1,2,4-Triazole | Cyclization of acylthiosemicarbazide intermediates in the presence of hydrazine or base. mdpi.comresearchgate.net |
Chemical Modifications at the Piperidine Nitrogen
The secondary amine of the piperidine ring in this compound and its derivatives serves as a key site for chemical modification. The nucleophilicity of this nitrogen allows for a range of derivatization reactions, including N-alkylation and N-acylation. These modifications are crucial for modulating the physicochemical properties of the molecule and for building more complex molecular architectures. Often, the piperidine nitrogen is protected, for example with a tert-butoxycarbonyl (Boc) group, during the synthesis of the acetohydrazide side chain, and then deprotected to allow for subsequent derivatization. mdpi.com
N-Alkylation and N-Acylation Strategies
N-alkylation of the piperidine nitrogen introduces alkyl substituents, which can alter the steric and electronic properties of the molecule. Reductive amination is a common strategy for N-alkylation, where a piperidone precursor is reacted with an aldehyde or ketone in the presence of a reducing agent. sciencemadness.org For derivatives of this compound, direct N-alkylation can be achieved by reacting the deprotected piperidine with an alkyl halide in the presence of a base.
N-acylation is another widely employed modification, introducing an acyl group to the piperidine nitrogen. This is typically accomplished by reacting the piperidine derivative with an acyl chloride, acid anhydride, or a carboxylic acid using a suitable coupling agent. For example, the N-acetylation of N-(9-methyl-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo ijper.organnulen-7-yl)-2-(piperidin-4-yl)acetamide was achieved by treating it with acetyl chloride and triethylamine (B128534) in dichloromethane. mdpi.com Similarly, N-sulfonylation can be performed using sulfonyl chlorides. The same parent compound was successfully reacted with propane-2-sulfonyl chloride to yield the corresponding N-isopropylsulfonyl derivative. mdpi.com These reactions demonstrate the utility of N-acylation in creating a diverse library of compounds.
The following table details examples of N-acylated derivatives synthesized from a 2-(piperidin-4-yl)acetamide (B176132) precursor.
| Starting Material | Reagent | Product |
| N-(9-Methyl-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo ijper.organnulen-7-yl)-2-(piperidin-4-yl)acetamide | Acetyl chloride, Triethylamine | 2-(1-Acetylpiperidin-4-yl)-N-(9-methyl-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo ijper.organnulen-7-yl)acetamide mdpi.com |
| N-(9-Methyl-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo ijper.organnulen-7-yl)-2-(piperidin-4-yl)acetamide | Propane-2-sulfonyl chloride, Triethylamine | 2-[1-(Isopropylsulfonyl)piperidin-4-yl]-N-(9-methyl-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo ijper.organnulen-7-yl)acetamide mdpi.com |
Incorporation into Complex Polycyclic Frameworks
The this compound scaffold can be incorporated into larger, more complex polycyclic systems. This is often achieved by forming an amide bond between the acetic acid moiety (or its activated form) and a complex amine-containing polycycle, followed by modifications at the piperidine nitrogen as described previously.
An example of this is the synthesis of potent inhibitors of soluble epoxide hydrolase. In this work, 2-(1-(t-butoxycarbonyl)piperidin-4-yl)acetic acid was coupled with a complex polycyclic amine, 9-methyl-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo ijper.organnulen-7-amine, using the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mdpi.com Following the coupling reaction, the Boc protecting group on the piperidine nitrogen was removed using hydrochloric acid. This exposed the secondary amine for further functionalization, such as the N-acylation reactions detailed in the previous section, thereby integrating the piperidinyl-acetohydrazide motif into a larger, rigid polycyclic framework. mdpi.com This strategy highlights the modular nature of this scaffold in constructing complex molecules with potential biological activities.
| Piperidine-Containing Scaffold | Polycyclic Amine | Coupling Agent | Resulting Polycyclic Framework |
| 2-(1-(t-butoxycarbonyl)piperidin-4-yl)acetic acid | 9-Methyl-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo ijper.organnulen-7-amine | HATU | N-(9-Methyl-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo ijper.organnulen-7-yl)-2-(piperidin-4-yl)acetamide mdpi.com |
Mechanistic Investigations and Reaction Pathway Elucidation
Understanding Reaction Kinetics and Stereoselectivity in Piperidine (B6355638) Synthesis
The synthesis and modification of the piperidine core are fundamental to the application of 2-(Piperidin-4-yl)acetohydrazide. The stereochemistry of the piperidine ring is often critical for the biological activity of its derivatives. Control over stereoselectivity during synthesis is a key area of investigation. whiterose.ac.uk Methods such as catalyst-controlled hydrogenation of pyridine (B92270) precursors or stereoselective cyclization reactions are employed to achieve high diastereoselectivity. mdpi.comnih.gov
The kinetics of these reactions are influenced by factors such as the catalyst, solvent, and the nature of the substituents on the ring. For instance, palladium-catalyzed reactions have been shown to be effective in creating specific stereoisomers of substituted piperidines. ajchem-a.com The rate of these reactions can be significantly enhanced in certain solvents like dichloromethane, while others like tetrahydrofuran (B95107) may offer superior stereoselectivity. ajchem-a.com In some cases, the initially formed kinetic product can isomerize to a more stable thermodynamic product over a longer reaction time. mdpi.com
Table 1: Factors Influencing Stereoselectivity in Piperidine Synthesis
| Factor | Observation | Impact on Stereoselectivity | Reference |
|---|---|---|---|
| Catalyst | PdCl2(CH3CN)2 | Established as a great catalyst for achieving high stereoselectivity in 1,3-chirality transition reactions. | ajchem-a.com |
| Solvent | Tetrahydrofuran (THF) | Provides maximum stereoselectivity in certain Pd-catalyzed reactions. | ajchem-a.com |
| Solvent | Dichloromethane (CH2Cl2) | Outstandingly augments the rate of reaction, but may be less stereoselective than THF. | ajchem-a.com |
| Reaction Time | Extended Reaction | Can lead to the conversion of an initially formed trans-isomer into a more stable cis-form. | mdpi.com |
Mechanistic Pathways of Hydrazone Formation
The hydrazide functional group of this compound readily reacts with aldehydes and ketones to form hydrazones. nih.gov This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by elimination of a water molecule.
The mechanism is typically initiated by the nucleophilic attack of the terminal nitrogen atom (-NH2) of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone. chemicalbook.com This step is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The resulting tetrahedral intermediate, a carbinolamine, then undergoes dehydration to yield the stable hydrazone product with a C=N double bond. The reaction is reversible and is typically driven to completion by removing the water formed.
This reaction, sometimes referred to as a "click" reaction, is highly efficient and produces high yields, making it a reliable method for bioconjugation and the synthesis of complex molecules. researchgate.net
Elucidation of Cyclization Mechanisms in Heterocycle Synthesis
This compound is a versatile precursor for the synthesis of various heterocyclic compounds. The hydrazide moiety can participate in a variety of cyclization reactions, leading to the formation of stable five- or six-membered rings. researchgate.netekb.eg
For example, reaction with 1,3-dicarbonyl compounds like β-ketoesters or acetylacetone (B45752) can lead to the formation of pyrazole (B372694) or pyridazinone derivatives. researchgate.net The mechanism involves an initial hydrazone formation followed by an intramolecular nucleophilic attack from the enol or enolate of the dicarbonyl compound onto the hydrazide carbonyl carbon, or vice versa, followed by cyclization and dehydration.
Similarly, reaction with reagents like carbon disulfide or α-halo ketones can yield thiadiazoles or other complex heterocyclic systems. These cyclization reactions often proceed through a cascade of bond-forming events, and the final product can be influenced by the reaction conditions and the nature of the reactants. rsc.org The use of hydrazones derived from this compound in intramolecular cyclizations is a powerful strategy for constructing polycyclic systems containing the piperidine scaffold. nih.gov
Table 2: Heterocyclic Systems Synthesized from Hydrazide Precursors
| Reactant | Resulting Heterocycle | Reference |
|---|---|---|
| Ethyl acetoacetate | Imidazole ring | ekb.eg |
| α-Chloroacetylchloride | Azetidine ring | ekb.eg |
| Thioacetic acid | Thiazolidine ring | ekb.eg |
| Phthalic anhydride (B1165640) | Oxazepine ring | ekb.eg |
| Sodium azide | Tetrazole ring | ekb.eg |
| Pentan-2,4-dione | Pyridazinone | researchgate.net |
Analysis of Nucleophilicity and Chemical Reactivity of Hydrazide Functional Groups
The chemical reactivity of the hydrazide functional group is dominated by the nucleophilicity of its nitrogen atoms. However, the two nitrogen atoms exhibit different reactivity. The terminal nitrogen atom (-NH2) is significantly more nucleophilic and basic than the nitrogen atom adjacent to the carbonyl group.
The electron-withdrawing effect of the adjacent acetyl carbonyl group reduces the electron density on the internal nitrogen atom, thereby decreasing its nucleophilicity. nih.gov Consequently, reactions with electrophiles, such as in hydrazone formation, occur almost exclusively at the terminal nitrogen. chemicalbook.com
Kinetic studies have shown that while hydrazines are generally potent nucleophiles, the nucleophilicity of hydrazides is attenuated. researchgate.net The reactivity is also influenced by the solvent; for example, the reactivity of hydrazines and amines is about 100 times lower in water compared to acetonitrile, although the relative reactivity between different amines and hydrazines remains similar in both solvents. researchgate.net Despite the reduced basicity compared to simple amines, the hydrazide moiety is a competent nucleophile for a wide range of synthetic transformations.
Table 3: Reactivity of Hydrazide Derivatives
| Hydrazide Type | Observation | Outcome | Reference |
|---|---|---|---|
| Electron-rich (e.g., 4-methylbenzohydrazide) | Good recyclization agents with hydroxypyrrolines. | Efficient formation of 1,4-dihydropyridazines. | nih.gov |
| Electron-deficient (e.g., 4-nitrobenzohydrazide) | Recyclization proceeds less efficiently. | Lower yield of the corresponding 1,4-dihydropyridazine. | nih.gov |
Influence of Catalysis and Reaction Conditions on Pathway Selectivity
The reaction pathway of this compound can be precisely controlled by the careful selection of catalysts and reaction conditions such as solvent and temperature. nih.gov Acid catalysis, for instance, is commonly employed to accelerate hydrazone formation and subsequent cyclization reactions. researchgate.net The choice between different acids or the use of a base can direct the reaction towards a specific product.
In the context of modifying the piperidine ring, the choice of catalyst is crucial for achieving desired stereoselectivity. Gold(I) catalysts have been effectively used in intramolecular cyclizations to produce substituted piperidines with high diastereoselectivity. nih.gov Similarly, palladium catalysts are instrumental in reactions involving chirality transfer. ajchem-a.com
The solvent can also play a pivotal role. Polar solvents like DMSO or DMF can favor certain cyclization pathways, while non-polar solvents might be preferred for other transformations. mdpi.com Temperature is another critical parameter that can be adjusted to favor either the kinetic or thermodynamic product of a reaction. These variables provide a powerful toolkit for chemists to selectively navigate the complex reactivity of this compound and its derivatives.
Table 4: Effect of Reaction Conditions on Product Formation
Computational and Theoretical Studies of 2 Piperidin 4 Yl Acetohydrazide and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the detailed investigation of molecular properties at the electronic level.
Density Functional Theory (DFT) has become a prevalent computational method for studying organic molecules. It is used to investigate electronic structure, optimized geometry, and vibrational frequencies. nih.gov For derivatives of the piperidine (B6355638) family, such as substituted piperidine phenyl hydrazines and hydrazones of piperidin-4-one, DFT calculations have been performed using specific basis sets like B3LYP/6-311G(d,p) to determine their electronic properties and predict chemical stability. doi.orgasianpubs.org These studies provide a theoretical framework for understanding the molecule's behavior and characteristics. doi.org
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. schrodinger.comnih.gov A smaller energy gap generally implies that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov
In studies of related piperidine derivatives, the HOMO-LUMO gap is calculated to understand the molecule's electronic transition properties and stability. asianpubs.orgresearchgate.net A higher energy gap is associated with high kinetic stability and low chemical reactivity, as it is energetically unfavorable to remove an electron from a low-lying HOMO or add one to a high-lying LUMO. researchgate.net This analysis helps in predicting the charge transfer characteristics within the molecule. nih.gov
Table 1: Significance of HOMO-LUMO Energy Gap
| Energy Gap Size | Implied Property | Rationale |
|---|---|---|
| Small | High Chemical Reactivity | Lower energy required for electronic excitation. nih.govnih.gov |
| Large | High Kinetic Stability | Energetically unfavorable to add or remove electrons. researchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. nih.gov It helps in identifying the regions that are rich or deficient in electrons. These maps are used to predict the sites for electrophilic and nucleophilic attack, providing insights into how the molecule will interact with other species. nih.govasianpubs.org For substituted piperidine phenyl hydrazines, MEP surface analysis has been used to predict their chemical reactivity sites. asianpubs.org
Mulliken charge analysis is a method of population analysis used to calculate the partial atomic charges within a molecule. q-chem.com This provides a quantitative measure of the electron distribution among the atoms, offering insights into the electrostatic nature of the molecule. asianpubs.org Although it is recognized that the results can be dependent on the basis set used in the calculation, it remains a useful tool for the comparative analysis of charge distribution in a series of related molecules. q-chem.comreddit.com This method has been applied to substituted piperidine derivatives to understand charge distribution. asianpubs.org
Molecular Modeling and Simulation Approaches
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules, providing detailed information on their three-dimensional structure and dynamics.
Conformational analysis is performed to identify the different spatial arrangements (conformations) of a molecule and determine their relative stabilities. The process of geometrical optimization involves finding the conformation with the lowest energy, which corresponds to the most stable structure of the molecule. nih.gov For related compounds like 2-piperidin-4-yl-acetamide derivatives, structural optimization has been a key part of their development. nih.gov In a study on hydrazones of piperidin-4-one, DFT was utilized for geometrical optimization, which revealed that the piperidone ring adopts a distorted boat conformation. doi.org Such analyses are crucial for understanding the molecule's shape, which in turn influences its physical and biological properties.
Table 2: Computational Methods and Their Applications for Piperidine Derivatives
| Computational Method | Application | Investigated Molecule Type |
|---|---|---|
| Density Functional Theory (DFT) | Electronic properties, stability, geometry optimization. doi.orgasianpubs.org | Hydrazones of piperidin-4-one, Substituted piperidine phenyl hydrazines. doi.orgasianpubs.org |
| HOMO-LUMO Analysis | Chemical reactivity and kinetic stability. asianpubs.orgresearchgate.net | Substituted piperidine phenyl hydrazines. asianpubs.org |
| MEP Mapping | Prediction of reactive sites. asianpubs.org | Substituted piperidine phenyl hydrazines. asianpubs.org |
| Mulliken Charge Analysis | Charge distribution analysis. asianpubs.org | Substituted piperidine phenyl hydrazines. asianpubs.org |
| Conformational Analysis | Determination of stable 3D structure. doi.org | Hydrazones of piperidin-4-one. doi.org |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For derivatives of 2-(Piperidin-4-yl)acetohydrazide, MD simulations provide critical insights into their conformational flexibility and their interaction with biological targets, such as enzymes. frontiersin.org These simulations solve Newton's equations of motion for a system of interacting atoms, generating a trajectory that reveals how the system evolves.
Researchers utilize MD simulations to:
Assess Ligand Stability: By simulating the ligand-protein complex, MD can determine the stability of the binding pose obtained from molecular docking. Key metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA) are monitored throughout the simulation to confirm that the ligand remains stably bound within the active site. researchgate.netnih.gov
Analyze Binding Interactions: MD trajectories allow for a dynamic view of the intermolecular interactions, such as hydrogen bonds, between the ligand and the protein. nih.gov This analysis can reveal the persistence and strength of these bonds over time, which is crucial for understanding the binding affinity.
Explore Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, providing a more realistic picture of the binding event than static docking poses.
For instance, in studies of similar heterocyclic compounds as potential enzyme inhibitors, MD simulations lasting hundreds of nanoseconds are performed to ensure the stability of the protein-ligand complex and to analyze the intricate network of interactions that contribute to binding. researchgate.net
Binding Free Energy Calculations (e.g., MM/GBSA)
To quantify the binding affinity of a ligand to its receptor, computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are frequently employed. nih.gov This technique offers a balance between accuracy and computational cost, making it a popular choice for rescoring docking results and ranking potential inhibitors. elsevierpure.com The MM/GBSA method calculates the binding free energy (ΔG_bind) by combining molecular mechanics energies with continuum solvation models. nih.gov
The binding free energy is typically decomposed into several components:
ΔE_vdw: Van der Waals energy.
ΔE_elec: Electrostatic energy.
ΔG_pol: The polar contribution to the solvation free energy.
ΔG_nopol: The non-polar contribution to the solvation free energy, often calculated from the Solvent Accessible Surface Area (SASA). nih.gov
The general equation is: ΔG_bind = ΔE_vdw + ΔE_elec + ΔG_pol + ΔG_nopol
Studies on various inhibitors have shown that van der Waals interactions and non-polar solvation energies often provide the most significant favorable contributions to the binding energy. researchgate.net The MM/GBSA method has been successfully used to refine the results of virtual screening and docking, helping to eliminate false positives and prioritize candidates for synthesis and biological testing. nih.govnih.gov For derivatives of this compound, this method would be instrumental in predicting their binding affinity to a target protein and understanding the energetic drivers of this interaction.
Table 1: Representative Components of MM/GBSA Binding Free Energy Calculations This table presents a generalized example of energy contributions as seen in typical MM/GBSA studies.
| Energy Component | Description | Typical Contribution |
| ΔE_vdw | Van der Waals forces | Favorable (Negative kcal/mol) |
| ΔE_elec | Electrostatic interactions | Favorable (Negative kcal/mol) |
| ΔG_pol | Polar solvation energy | Unfavorable (Positive kcal/mol) |
| ΔG_nopol | Non-polar solvation energy | Favorable (Negative kcal/mol) |
| ΔG_bind | Total Binding Free Energy | Favorable (Negative kcal/mol) |
Data based on general principles described in cited literature. nih.govnih.govresearchgate.net
In Silico Physicochemical Profiling and ADMET Prediction
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico tools play a crucial role in the early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. researchgate.net This computational screening helps to identify potential liabilities early in the drug discovery process, saving time and resources.
For this compound and its derivatives, various web-based platforms and software like SwissADME and PreADMET can be used to predict key properties. researchgate.netnih.gov These predictions are based on the molecule's structure and include:
Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Topological Polar Surface Area (tPSA), and the number of hydrogen bond donors and acceptors. These are fundamental to predicting drug-likeness, often evaluated against criteria like Lipinski's Rule of Five.
Absorption: Prediction of human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration.
Distribution: Prediction of plasma protein binding.
Metabolism: Identification of potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.
Toxicity: Prediction of potential toxicities, such as mutagenicity (Ames test) or cardiotoxicity (hERG inhibition).
For example, a related compound, 2-[4-(dimethylamino)piperidin-1-yl]acetohydrazide, has a computed XLogP3-AA of -0.5 and a hydrogen bond donor count of 2, suggesting good solubility. nih.gov In silico ADMET profiling of derivatives would provide a comprehensive view of their drug-like properties, guiding the selection of compounds with favorable pharmacokinetic profiles for further development. rsc.org
Table 2: Key Parameters in In Silico ADMET Profiling
| Parameter | Property Assessed | Desired Outcome for Drug Candidates |
| Human Intestinal Absorption (HIA) | Absorption | High |
| Blood-Brain Barrier (BBB) Permeability | Distribution | Varies depending on the target (Low for peripheral, High for CNS) |
| CYP450 Inhibition | Metabolism | No inhibition of major isoforms |
| hERG Inhibition | Toxicity | No inhibition (Low risk of cardiotoxicity) |
| Ames Mutagenicity | Toxicity | Non-mutagenic |
| Lipinski's Rule of Five | Drug-Likeness | Compliance with the rule (e.g., MW < 500, LogP < 5) |
This table is a generalized representation based on common ADMET screening practices. researchgate.netnih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. longdom.org By identifying the key physicochemical properties or structural features (descriptors) that influence activity, QSAR models can predict the potency of unsynthesized compounds and guide lead optimization. nih.gov
For a series of this compound derivatives, a QSAR study would involve:
Data Collection: Assembling a dataset of compounds with experimentally determined biological activities (e.g., IC50 values). frontiersin.org
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can be topological, spatial, thermodynamic, or electronic in nature. nih.gov
Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with biological activity. longdom.orgnih.gov
Validation: Rigorously validating the model's statistical significance and predictive power using techniques like cross-validation (q²) and external test sets. nih.gov
QSAR studies on analogous structures, such as 2-(pyrazin-2-yloxy)acetohydrazide and piperine (B192125) analogs, have revealed the importance of descriptors like molecular connectivity indices, partial negative surface area, and heat of formation in determining biological activity. nih.govnih.gov For instance, a study on piperine analogs found that an increase in the exposed partial negative surface area enhanced inhibitory activity. nih.gov Such insights are invaluable for rationally designing new this compound derivatives with improved efficacy.
Table 3: Common Descriptor Types in QSAR Studies
| Descriptor Type | Examples | Information Provided |
| Topological | Molecular Connectivity Indices | Describes atomic connectivity and branching. nih.gov |
| Spatial | Molecular Shadow Area | Relates to the 3D shape and size of the molecule. nih.gov |
| Thermodynamic | Heat of Formation | Energy of the molecule, relates to stability. nih.gov |
| Electronic | HOMO/LUMO Energies | Describes electron-donating/accepting ability. nih.gov |
| Physicochemical | LogP, Polar Surface Area | Relates to solubility, permeability, and interactions. |
This table is based on descriptors used in cited QSAR studies. nih.govnih.gov
Analysis of Intermolecular Interactions and Supramolecular Assembly
The way molecules interact with each other in the solid state determines their crystal structure, which can influence crucial properties like solubility and stability. The study of intermolecular interactions and the resulting supramolecular assembly is therefore of great importance. For this compound, which contains multiple hydrogen bond donors (N-H groups) and acceptors (C=O and nitrogen atoms), these interactions are expected to be highly significant.
The analysis of these interactions often involves:
X-ray Crystallography: Provides the definitive 3D structure of the molecule in the crystal lattice, revealing the precise geometry of intermolecular contacts.
Hirshfeld Surface Analysis: A computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comnih.gov It maps different types of close contacts (e.g., H···H, O···H, N···H) on the molecular surface, providing a percentage contribution for each interaction type.
Studies on related pyridine (B92270) and hydrazone-containing compounds show that their crystal packing is often dominated by strong N-H···N, O-H···N, or N-H···O hydrogen bonds, which assemble the molecules into well-defined one-, two-, or three-dimensional networks. nih.govrsc.org Weaker interactions like C-H···π and π-π stacking can also play a crucial role in stabilizing the final supramolecular architecture. mdpi.comnih.gov Understanding these packing motifs is essential for solid-state characterization and formulation development.
Green Chemistry Principles in the Synthesis of 2 Piperidin 4 Yl Acetohydrazide Analogues
Ultrasonic-Assisted Synthetic Approaches
Ultrasonic-assisted organic synthesis (UAOS) has emerged as a powerful green chemistry tool that utilizes the energy of ultrasound to accelerate chemical reactions. juniperpublishers.com The physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, leading to a significant enhancement in reaction rates and often improving yields. juniperpublishers.com This technique offers a non-conventional, energy-efficient pathway for chemical transformations. juniperpublishers.com
Research into the synthesis of piperidine-containing acylhydrazone analogues has demonstrated the significant advantages of ultrasonic irradiation over conventional heating methods. For instance, in the synthesis of a series of piperidinyl-quinoline acylhydrazones, equimolar amounts of a piperidinyl-quinoline carbaldehyde and an aromatic acid hydrazide were dissolved in ethanol (B145695) with a catalytic amount of glacial acetic acid. mdpi.com Exposure of this mixture to ultrasonic waves at room temperature resulted in the precipitation of the desired products within a remarkably short time frame of 4–6 minutes. mdpi.com This represents a substantial improvement compared to the conventional reflux method, which required several hours of heating to achieve completion. mdpi.com
Similarly, the eco-friendly synthesis of various heterocycles derived from a piperidine-based starting material has been successfully achieved using ultrasonic irradiation. nih.gov This approach highlights the versatility of ultrasound in constructing complex molecules like pyridone, thiophene, and coumarin (B35378) from a piperidine (B6355638) precursor, yielding potent bioactive compounds. nih.gov The use of ultrasound not only accelerates the reactions but also often proceeds under milder conditions, reducing energy consumption and the potential for side reactions. nih.gov
Table 1: Comparison of Ultrasonic-Assisted vs. Conventional Synthesis for Piperidinyl-Quinoline Acylhydrazones mdpi.com
| Method | Reaction Time | Conditions | Yield |
| Ultrasonic Irradiation | 4–6 minutes | Room Temperature | High |
| Conventional Reflux | Several hours | Reflux Temperature | Moderate to High |
Data synthesized from information presented in the source.
Microwave-Assisted Synthetic Methodologies
Microwave-assisted synthesis is another cornerstone of green chemistry, employing microwave radiation to heat reactions directly and efficiently. Unlike conventional heating, which relies on slow thermal conduction, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in dramatic reductions in reaction times, from hours to minutes, along with increased yields and improved product purity. organic-chemistry.org
The synthesis of piperidine-containing quinolinyl thiosemicarbazones provides a clear example of the efficiency of microwave irradiation. nih.govnih.gov In this multi-step synthesis, the final condensation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with various thiosemicarbazides was performed using both microwave-assisted and conventional methods. The microwave-assisted approach afforded the desired hybrid compounds in excellent yields (up to 98%) within just 3–5 minutes. nih.gov In contrast, the conventional heating method resulted in lower isolated yields and required significantly longer reaction times. nih.gov
This methodology has also been successfully applied to the solvent-free synthesis of other heterocyclic systems, such as 2,5-piperazinediones and 2,6-diaryl-4-piperidones. researchgate.netresearchgate.net The one-pot, three-component synthesis of 2,6-diaryl-4-piperidones under microwave irradiation avoids the need for catalysts and provides good to excellent yields, showcasing a simple, rapid, and eco-friendly protocol. researchgate.net These examples underscore the broad applicability of microwave technology in creating complex heterocyclic structures containing the piperidine ring, in line with green chemistry principles. nih.gov
Table 2: Comparative Yields of Piperidinyl Quinolinyl Thiosemicarbazones Synthesis nih.gov
| Compound | Microwave-Assisted Yield (%) | Conventional Method Yield (%) | Microwave Reaction Time |
| 5a | 95 | 75 | 3-5 min |
| 5b | 92 | 72 | 3-5 min |
| 5c | 96 | 78 | 3-5 min |
| 6a | 98 | 80 | 3-5 min |
| 6b | 94 | 76 | 3-5 min |
Data synthesized from information presented in the source.
Solvent-Free and Alternative Solvent Systems
One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic compounds (VOCs) as solvents, which are often toxic, flammable, and contribute to environmental pollution. researchgate.net Performing reactions under solvent-free conditions or in benign alternative solvents like water is a highly effective strategy to achieve this goal. researchgate.netnih.gov
Solvent-free, or solid-state, reactions are often carried out by grinding the reactants together, sometimes with a solid catalyst, or by heating the mixture in the absence of any solvent. researchgate.netajchem-a.com This approach can lead to higher efficiency, easier separation and purification of products, and reduced waste. researchgate.net For example, a class of 4-hydroxy-2-pyridones, which are structurally related to the piperidine core, was synthesized by reacting 1-ethyl-4-hydroxy-6-methylpyridin-2-one with an aromatic aldehyde and a secondary amine under solvent-free conditions at room temperature, completely eliminating the need for a catalyst and solvent. ajchem-a.com Similarly, a novel atom-economical synthesis of pyridine-2-yl substituted ureas has been developed that proceeds under solvent- and halide-free conditions. rsc.org
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While many organic compounds have low solubility in water, this can sometimes be an advantage, facilitating product separation. Recent advances have shown that hydrogenation of substituted pyridines to the corresponding piperidines can be effectively carried out in water using a heterogeneous cobalt catalyst, demonstrating the feasibility of using aqueous media for synthesizing piperidine analogues. nih.gov
Deep Eutectic Solvents (DESs) represent a new class of green solvents that are gaining significant attention as sustainable alternatives to both VOCs and conventional ionic liquids. mdpi.comnih.gov A DES is a mixture of two or more components, typically a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335) or glycerol), which, when mixed in a specific molar ratio, form a eutectic mixture with a melting point much lower than that of the individual components. mdpi.comacs.org
Key advantages of DESs include:
Low Volatility and Toxicity : They have negligible vapor pressure and are often derived from non-toxic, biodegradable, and renewable resources. mdpi.comresearchgate.net
Ease of Preparation : They can be prepared simply by mixing the components at a moderate temperature. researchgate.net
Recyclability : DESs can often be recycled and reused, further enhancing their green credentials. nih.gov
Catalytic Activity : In some cases, the DES can act as both the solvent and the catalyst for the reaction. mdpi.com
While specific applications to 2-(piperidin-4-yl)acetohydrazide are still emerging, DESs have been proven highly effective in the synthesis of a wide array of N-heterocyclic compounds. mdpi.comresearchgate.net For example, the eutectic mixture of choline chloride and urea (ChCl/urea) has been used as both an eco-friendly solvent and an organo-catalyst to promote the synthesis of variously substituted imidazo-fused heterocycles. mdpi.com Given their tunable properties and proven success in related heterocyclic syntheses, DESs offer a promising and environmentally responsible medium for the future synthesis of piperidine hydrazide analogues. acs.org
Table 3: Examples of Deep Eutectic Solvents Used in Heterocyclic Synthesis mdpi.com
| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Molar Ratio | Abbreviation |
| Choline chloride (ChCl) | Glycerol (gly) | 1:2 | ChCl/gly |
| Choline chloride (ChCl) | Urea | 1:2 | ChCl/urea |
| L-(+)-tartaric acid | N,N′-dimethylurea (DMU) | 1:2 | LTA/DMU |
| Guanidinium chloride | Ethylene glycol (EG) | 1:3 | GuCl/EG |
Data synthesized from information presented in the source.
Atom Economy and Reaction Efficiency Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. rsc.org A reaction with 100% atom economy is one where all the atoms of the reactants are found in the product, with no byproducts. rsc.org Designing synthetic routes with high atom economy is crucial for minimizing waste and maximizing resource efficiency.
Synthetic strategies that favor high atom economy include:
Addition Reactions : Reactions like the Diels-Alder or Michael addition, where two or more molecules combine to form a single product.
Rearrangement Reactions : Intramolecular rearrangements that reorganize a molecule's structure without losing any atoms.
Cascade or Tandem Reactions : Multi-step reactions where subsequent transformations occur in a single pot without isolating intermediates, saving on solvents and energy for purification. nih.gov
Scaffold Potential and Advanced Applications in Chemical Research
Versatility as a Precursor for Diverse Chemical Entities
The chemical architecture of 2-(Piperidin-4-yl)acetohydrazide offers at least two primary points for chemical modification: the secondary amine of the piperidine (B6355638) ring and the terminal hydrazide group. This dual reactivity allows it to serve as a versatile starting material for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds.
The hydrazide moiety (-CONHNH₂) is a key functional group that can participate in numerous chemical transformations. It can react with aldehydes and ketones to form hydrazones, which can then be cyclized to generate various five- and six-membered heterocyclic rings such as pyrazoles, oxadiazoles, and triazoles. nih.gov For instance, acyl hydrazides are known precursors for the synthesis of 1,3,4-oxadiazoles. nih.gov These heterocyclic systems are prevalent in many biologically active compounds.
Furthermore, the secondary amine within the piperidine ring can be readily functionalized through reactions like N-alkylation, N-acylation, or reductive amination. This allows for the introduction of a wide range of substituents, which can be used to modulate the physicochemical properties (e.g., solubility, lipophilicity) and biological activity of the resulting molecules. The piperidine scaffold itself is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs. enamine.net
The combination of these reactive sites makes this compound a powerful building block for creating compounds with significant structural diversity, as illustrated in the table below.
| Reactive Site | Potential Reactions | Resulting Structures |
| Hydrazide Group | Condensation with dicarbonyls, cyclization | Pyrazoles, Pyridazinones |
| Reaction with isothiocyanates | Thiosemicarbazides, Triazoles | |
| Dehydrative cyclization | 1,3,4-Oxadiazoles | |
| Piperidine Nitrogen | N-Alkylation, N-Arylation | Substituted piperidines |
| N-Acylation | Amides | |
| Reductive Amination | Tertiary amines |
Design and Synthesis of Novel Chemical Libraries
The structural features of this compound make it an ideal core scaffold for combinatorial chemistry and the design of novel chemical libraries for drug discovery. A chemical library is a collection of diverse, but structurally related, compounds used in high-throughput screening to identify new drug leads.
Starting from the this compound core, chemists can systematically introduce a variety of substituents at both the piperidine nitrogen and the hydrazide terminus. This approach, often referred to as a divergent synthesis, allows for the rapid generation of a large number of analogs from a common intermediate.
For example, a library can be constructed by first reacting the piperidine nitrogen with a diverse set of alkyl halides or carboxylic acids. Each of these products can then be further reacted at the hydrazide end with a collection of different aldehydes or ketones. This two-step diversification strategy can quickly generate a large and three-dimensionally diverse library of compounds. The exploration of piperidine's 3D chemical space is a key area in fragment-based drug discovery. nih.govrsc.org The synthesis of complex piperidine scaffolds through multicomponent reactions is another efficient strategy for building such libraries. researchgate.net
| Library Generation Step | Reagents | Diversity Elements |
| Step 1: Piperidine Functionalization | Alkyl halides, Arylboronic acids, Carboxylic acids | Varied alkyl/aryl groups, amides |
| Step 2: Hydrazide Derivatization | Aldehydes, Ketones, Isothiocyanates | Diverse hydrazones, thiosemicarbazides |
The resulting libraries can then be screened against various biological targets to identify novel hits for therapeutic development.
Utilization in Pharmacophore Hybridization Strategies
Pharmacophore hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different known active compounds into a single hybrid molecule. The goal is to create a new chemical entity with improved affinity, selectivity, or a modified mode of action, potentially targeting multiple biological pathways.
This compound is an excellent candidate for this strategy. The piperidine ring can act as a linker or as a pharmacophore itself, while the acetohydrazide portion can be used to connect to another pharmacophoric moiety. For instance, the terminal nitrogen of the hydrazide can be used to form a covalent bond with another molecule that has a known biological activity.
An example of this approach would be to hybridize the this compound scaffold with a known kinase inhibitor. The piperidine moiety could interact with one part of the kinase's binding site, while the hybridized portion targets another, potentially leading to a more potent or selective inhibitor. This strategy has been successfully used to develop inhibitors for various enzymes, including carbonic anhydrases by hybridizing sulfonamide and piperidine scaffolds. nih.gov The hybridization of different privileged scaffolds, such as isatin and benzenesulfonamide, has also been explored to create novel inhibitors. mdpi.com
Development of Analytical Derivatization Reagents
In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound that has properties more suitable for analysis by techniques like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). gcms.cz Hydrazine-containing compounds are well-known derivatization reagents, particularly for the analysis of compounds containing carbonyl groups (aldehydes and ketones). nih.gov
The hydrazide group in this compound can react with aldehydes and ketones to form stable hydrazones. This reaction can be used to "tag" carbonyl-containing analytes, which may otherwise be difficult to detect. The benefits of such derivatization include:
Improved Ionization Efficiency: The piperidine ring, being basic, can be easily protonated. Derivatizing a neutral analyte with this compound introduces this readily ionizable group, significantly enhancing its signal in positive-ion mode electrospray ionization mass spectrometry (ESI-MS).
Enhanced Chromatographic Retention: The derivatization can alter the polarity of the analyte, improving its retention and separation on a chromatography column. researchgate.net
Specific Detection: The derivatized product will have a specific mass and fragmentation pattern in MS/MS analysis, allowing for highly selective and sensitive quantification of the original analyte.
A chemical derivatization scheme using benzaldehyde has been developed for the simultaneous quantification of hydrazine (B178648) and acetohydrazide at trace levels, highlighting the utility of this type of reaction. researchgate.net Similarly, 2-hydrazinoquinoline has been used as a derivatization agent for the LC-MS-based analysis of carboxylic acids, aldehydes, and ketones. nih.gov
Role in Materials Science and Supramolecular Chemistry
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions. tmrjournals.comthieme-connect.de The this compound molecule possesses functional groups capable of participating in these interactions, making it a candidate for the construction of supramolecular materials.
The acetohydrazide moiety is particularly rich in hydrogen bond donors (N-H groups) and acceptors (C=O group). These can form strong and directional hydrogen bonds, leading to the self-assembly of molecules into well-ordered, one-, two-, or three-dimensional structures. For example, similar acetohydrazide derivatives have been shown to form hydrogen-bonded chains and sheets in the solid state. nih.gov
These self-assembling properties could be exploited to create novel materials such as:
Gels: The formation of an extended hydrogen-bonded network can lead to the gelation of solvents, creating soft materials with potential applications in drug delivery and tissue engineering.
Functional Polymers: this compound could be incorporated as a monomer into polymers. The piperidine and hydrazide groups would then be available for post-polymerization modification, allowing for the creation of functional materials with tailored properties.
Surface Modification: The molecule could be used to modify surfaces, for example, by attaching it to a solid support. The functional groups would then be exposed, allowing for the capture of other molecules or the catalysis of reactions. Supramolecular chemistry has been used to create stable, water-based dispersions of 2D materials like graphene. researchgate.net
Future Directions and Emerging Research Avenues
Development of Novel Asymmetric and Stereoselective Synthetic Methods
The biological activity of piperidine-containing molecules is often dependent on their stereochemistry. Consequently, a major research thrust is the development of methods to synthesize specific enantiomers or diastereomers of substituted piperidines like 2-(Piperidin-4-yl)acetohydrazide.
Current research highlights the use of advanced catalytic systems to control stereoselectivity. Rhodium-catalyzed C-H insertion reactions, for example, offer a direct way to functionalize the piperidine (B6355638) ring. nih.gov The choice of the chiral rhodium catalyst and the nitrogen-protecting group on the piperidine ring can dictate the site-selectivity (C2, C3, or C4) and stereochemical outcome of the reaction. nih.gov For instance, catalysts such as Rh₂(S-DOSP)₄ and Rh₂(S-2-Cl-5-BrTPCP)₄ have been tested to optimize the diastereomeric ratio and enantioselectivity of C-H functionalization. nih.gov
Another powerful strategy involves using chiral auxiliaries. D-arabinopyranosylamine has been employed as a stereodifferentiating auxiliary in domino reactions to furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.netcdnsciencepub.com These intermediates can then be transformed into variously substituted piperidine derivatives. researchgate.net Such methods could be adapted to produce chiral precursors to this compound, enabling access to enantiomerically pure forms of the final compound.
The table below summarizes the performance of selected chiral dirhodium catalysts in the C2-functionalization of N-Boc-piperidine, demonstrating the influence of the catalyst on stereoselectivity. nih.gov
| Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) of Major Diastereomer |
| Rh₂(S-DOSP)₄ | 1:1 | 27% |
| Rh₂(S-PTAD)₄ | 1.3:1 | 66% |
| Rh₂(S-TCPTAD)₄ | 2:1 | 62% |
| Rh₂(S-2-Cl-5-BrTPCP)₄ | 5.3:1 | 83% |
| Rh₂(R-TPPTTL)₄ | 27:1 | 69% |
This data illustrates how catalyst selection is crucial for achieving high stereocontrol in the synthesis of substituted piperidines. nih.gov
Advanced Computational Design for Predictive Synthesis and Derivatization
Computational chemistry is becoming an indispensable tool for accelerating the development of synthetic routes and designing new molecules. In silico methods allow chemists to predict the feasibility of reactions, understand reaction mechanisms, and forecast the properties of novel derivatives before committing to resource-intensive lab work. clinmedkaz.org
For this compound, computational tools like SwissTargetPrediction can be used to identify potential biological targets, while PASS (Prediction of Activity Spectra for Substances) can predict the pharmacological profile of its derivatives. clinmedkaz.org This predictive power helps to prioritize which derivatives are most promising for synthesis and subsequent biological evaluation. clinmedkaz.org
Furthermore, computational modeling is instrumental in understanding and optimizing catalytic reactions. Docking studies and molecular dynamics simulations can elucidate the binding modes between a catalyst and a substrate, revealing the key interactions that govern stereoselectivity. nih.gov For example, when designing a stereoselective synthesis for a derivative of this compound, computational analysis can help select the optimal chiral catalyst by modeling the transition states that lead to different stereoisomers. This approach was used to analyze the binding of piperidine-based compounds to sigma receptors, guiding further structure-based optimization. nih.gov The analysis of 3D molecular properties also helps in designing fragment libraries with suitable characteristics for drug discovery programs. whiterose.ac.ukrsc.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The shift towards more efficient, scalable, and safer chemical manufacturing has spurred the adoption of flow chemistry and automated synthesis. These technologies offer significant advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates safely.
Flow electrochemistry, for instance, provides a scalable and efficient method for synthesizing piperidine precursors. nih.govnih.gov A notable example is the anodic methoxylation of N-formylpiperidine in an undivided microfluidic electrolysis cell. nih.govresearchgate.net This process generates a key methoxylated intermediate that can be functionalized with various carbon nucleophiles, providing a versatile entry point to 2-substituted piperidines. nih.govnih.gov Such a flow-based system could be adapted for the large-scale production of precursors to this compound.
The key parameters of a flow electrochemistry setup for synthesizing a piperidine intermediate are detailed below. nih.gov
| Parameter | Value |
| Reactor Type | Undivided microfluidic electrolysis cell |
| Electrode Area | 100 cm² |
| Reactor Volume | 3.75 mL |
| Substrate | 0.2 M N-formylpiperidine in MeOH |
| Flow Rate | 8.0 mL min⁻¹ |
| Cell Current | 6.0 A |
| Isolated Yield | 82% (23 g in >2 hours) |
In parallel, high-throughput experimentation (HTE) platforms are being used to rapidly screen and optimize reaction conditions. chemrxiv.org By combining HTE with automated synthesis, researchers can quickly explore a vast chemical space to discover novel derivatives of this compound and identify optimal synthetic pathways, accelerating the drug discovery pipeline. chemrxiv.org
Exploration of Unconventional Reaction Pathways and Transformations
Moving beyond established reactions, researchers are exploring unconventional pathways to access highly functionalized piperidines. These novel transformations open up new avenues for creating structurally unique derivatives of this compound that are inaccessible through traditional methods.
One promising area is the use of radical-mediated reactions. For example, cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been developed to produce various piperidines. mdpi.com Another innovative approach combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling. news-medical.net This two-step process uses enzymes to selectively install a hydroxyl group on the piperidine ring, which is then used as a handle for further functionalization, dramatically simplifying the synthesis of complex piperidines. news-medical.net
Dearomative functionalization of pyridines represents another powerful, albeit challenging, strategy. researchgate.net This method directly converts flat, aromatic pyridines into three-dimensional, highly substituted piperidines in a single step. For instance, a one-pot dearomative spirocyclization of ynamides has been developed to construct complex aza-spiro piperidines. researchgate.net Similarly, a general strategy using Zincke imine intermediates allows for a pyridine (B92270) ring-opening and ring-closing sequence to generate diverse N-(hetero)arylpiperidines. chemrxiv.org These advanced methods provide powerful tools for building molecular complexity and could be harnessed to synthesize novel analogues of this compound with unique three-dimensional architectures. chemrxiv.orgresearchgate.net
Q & A
Q. Advanced
- Solvent selection : Use propan-2-ol or ethanol to enhance solubility and reduce side reactions like hydrolysis .
- Catalyst control : Acetic acid (5–10%) improves imine formation kinetics .
- Temperature modulation : Reflux at 80–100°C balances reaction rate and byproduct formation .
- Real-time monitoring : TLC or HPLC tracks intermediate stability, ensuring >90% conversion .
What spectroscopic techniques are essential for characterizing this compound derivatives?
Q. Basic
- IR spectroscopy : Confirm hydrazide C=O (1650–1680 cm⁻¹) and N–H (3200–3350 cm⁻¹) stretches .
- ¹H-NMR : Identify piperidine protons (δ 1.5–3.0 ppm) and hydrazide NH₂ (δ 8.5–9.5 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 494 for triazine derivatives) validate molecular weight .
How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved?
Q. Advanced
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic vs. piperidine protons) .
- X-ray crystallography : Definitive structural elucidation for ambiguous cases, especially stereoisomers .
- Computational validation : Compare experimental IR/NMR with DFT-simulated spectra .
What methodologies are used to screen biological activity of acetohydrazide derivatives?
Q. Basic
- Enzyme inhibition assays : Measure IC₅₀ values via α-glucosidase inhibition (e.g., compound 228: IC₅₀ = 6.10 ± 0.8 µM vs. acarbose: 378.2 ± 0.12 µM) .
- Antiviral testing : Plaque reduction assays for HAV inhibition (e.g., coumarin derivatives with IC₅₀ = 8.5–10.7 µg/mL) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., C6 glioma cells) .
How do substituents influence the α-glucosidase inhibitory activity of acetohydrazides?
Q. Advanced
- Electron-withdrawing groups : 4-Chlorobenzylidene (compound 212) enhances activity (IC₅₀ = 6.84 µM) by stabilizing enzyme-ligand interactions .
- Hydrophobic moieties : Naphthalene (compound 210, IC₅₀ = 8.93 µM) improves binding to hydrophobic pockets .
- Steric hindrance : Bulky substituents (e.g., anthracene in compound 230) may reduce activity due to poor fit .
What thermal analysis techniques assess the stability of acetohydrazides?
Q. Advanced
- TGA/DSC : Determine decomposition onset (e.g., 220–250°C for triazinyl derivatives) and oxidative stability .
- Kinetic studies : Model degradation using Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) .
- Microscale calorimetry : Detect exothermic events during storage to predict shelf-life .
How should contradictory IC₅₀ data across studies be interpreted?
Q. Advanced
- Assay variability : Standardize enzyme sources (e.g., recombinant vs. crude extracts) and buffer conditions (pH 6.8–7.2) .
- Statistical rigor : Report SEM (e.g., ±0.3–2.2 µM) and use ANOVA for cross-study comparisons .
- Docking validation : Compare binding poses in α-glucosidase (PDB: 2ZE0) to explain potency differences .
How do piperidine-based acetohydrazides compare to other heterocyclic analogs?
Q. Advanced
- Piperidine vs. pyrrolidine : Piperidine’s six-membered ring enhances conformational flexibility, improving receptor fit vs. pyrrolidine’s rigidity .
- Bioavailability : LogP calculations show piperidine derivatives (LogP ≈ 2.1) have better membrane permeability than triazole analogs (LogP ≈ 1.5) .
- Thermal stability : Piperidine-containing compounds degrade at higher temperatures (ΔT = +30°C) vs. benzothiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
